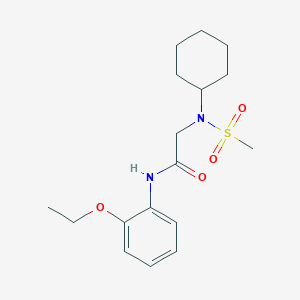
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. In
作用機序
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of inflammatory responses in the body. By inhibiting the activity of IKKβ, this compound can reduce inflammation and prevent the growth of cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and prevent the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can disrupt bacterial cell membranes, leading to cell death.
実験室実験の利点と制限
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. This compound has also been shown to exhibit low toxicity, making it a safe option for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively low potency compared to other IKKβ inhibitors and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide. One potential area of research is the development of more potent derivatives of this compound that can exhibit greater efficacy in inhibiting IKKβ and preventing inflammation and cancer growth. Another area of research is the investigation of the synergistic effects of this compound with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of this compound in the treatment of bacterial infections warrants further investigation.
合成法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methylcyclohexanamine. The resulting intermediate is then subjected to various chemical reactions to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-11-16(24-2)8-9-17(14)20-18(15)22/h8-11,13H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKRJHDMYNQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


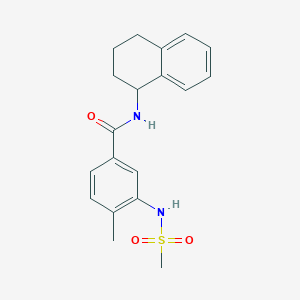
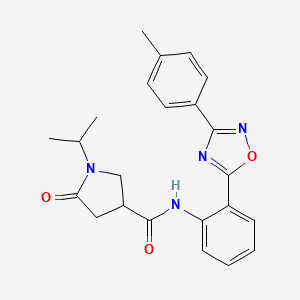
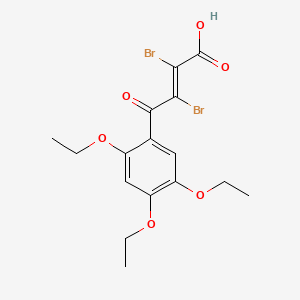
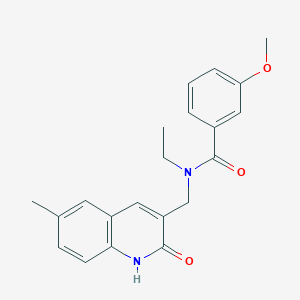
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
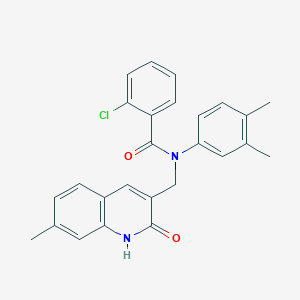
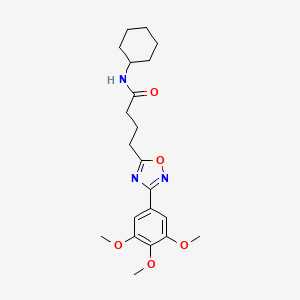


![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)


